1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of oxazoles, such as the one present in the compound, involves various methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2, developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of the compound incorporates an oxazole ring, a five-membered heterocyclic moiety. This structure is commonly found in various bioactive natural products and pharmaceuticals.Chemical Reactions Analysis
The chemical reactions involving oxazoles, such as the one present in the compound, are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves the synthesis of 2,5-disubstituted oxazoles from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine .Scientific Research Applications
Synthesis and Biological Activity of Azolylthioacetic Acids
- Azolylthioacetic acids, including compounds with oxazole rings, are synthesized through reactions involving azoles with thiol groups and haloacetic acids or their derivatives. These compounds exhibit a wide array of biological activities, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal effects. The synthesis methods and biological activities of these compounds suggest that exploring new bioactive compounds among azolylthioacetic acids is promising (Chornous et al., 2016).
Synthetic Utilities of o-Phenylenediamines
- o-Phenylenediamines serve as precursors for the synthesis of various azolyl compounds, including benzimidazoles, quinoxalines, and benzo(1,5)diazepines. These compounds have significant applications in biological research, highlighting the versatility of azoles in medicinal chemistry (Ibrahim, 2011).
Oxazolone Moieties: Synthetic Approaches and Biological Significance
- Oxazolone rings, including 5(4)-oxazolones, display pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, and antidiabetic activities. The synthesis and biological significance of oxazolone moieties underscore their potential in drug development (Kushwaha & Kushwaha, 2021).
Understanding Biocatalyst Inhibition by Carboxylic Acids
- Carboxylic acids, including those related to azetidine-3-carboxylic acid, play a role in biorenewable chemicals production but can inhibit microbial fermentation processes. This research into the mechanisms of inhibition can help in designing more robust microbial strains for industrial applications (Jarboe et al., 2013).
The Role of Azoles in Antibacterial Activity
- Azole-containing hybrids, especially those with triazole and tetrazole rings, have been explored for their antibacterial potential against Staphylococcus aureus. These compounds, acting through various mechanisms, offer a path toward novel anti-S. aureus agents to combat antibiotic resistance (Li & Zhang, 2021).
properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-9(7(2)15-11-6)5-12-3-8(4-12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLXFPXPEUHKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CC(C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]azetidine-3-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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